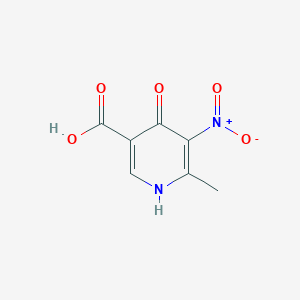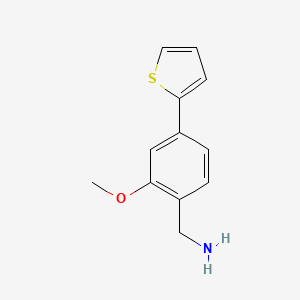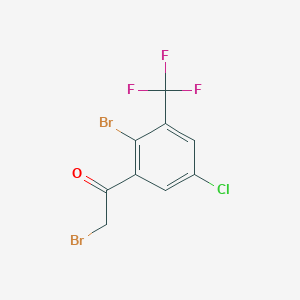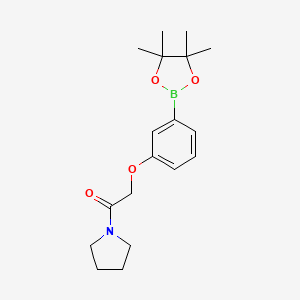
Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a butanoate moiety, which is further substituted with a bromine atom, a methyl group, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-methylbutanoic acid, using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then esterified with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions may target the bromine atom, converting it to a hydrogen atom and yielding a dehalogenated product.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Dehalogenated butanoate esters.
Substitution: Substituted butanoate esters with various functional groups.
Applications De Recherche Scientifique
Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylsulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Benzyl 4-chloro-2-methyl-2-(methylsulfonyl)butanoate: Similar structure but with a chlorine atom instead of bromine.
Benzyl 4-bromo-2-ethyl-2-(methylsulfonyl)butanoate: Similar structure but with an ethyl group instead of a methyl group.
Benzyl 4-bromo-2-methyl-2-(ethylsulfonyl)butanoate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: Benzyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methylsulfonyl group provides stability and modulates its interaction with biological targets .
Propriétés
Formule moléculaire |
C13H17BrO4S |
|---|---|
Poids moléculaire |
349.24 g/mol |
Nom IUPAC |
benzyl 4-bromo-2-methyl-2-methylsulfonylbutanoate |
InChI |
InChI=1S/C13H17BrO4S/c1-13(8-9-14,19(2,16)17)12(15)18-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clé InChI |
XINLCXXTJRYFGP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCBr)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)

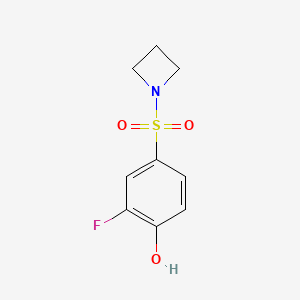
![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)

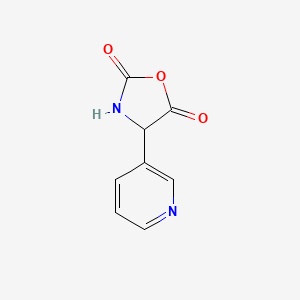

![(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13721680.png)
